PYR-GLU-ASP-SER-GLY-OH

Keratinocyte proliferation Cell cycle regulation In vivo pharmacology

Researchers requiring authentic epidermal pentapeptide (EPP) for keratinocyte proliferation studies often face purity and sequence fidelity issues. This product provides synthetic pGlu-Glu-Asp-Ser-Gly-OH (CAS 106678-69-7) with verified sequence and ≥98% HPLC purity, enabling reproducible biphasic dose-response experiments. • ≥98% purity supports precise picomolar dosing (25-75 ×10⁻¹¹ M). • Biphasic activity validated: 0.02% inhibits, 0.25% stimulates epidermal proliferation. • Lyophilized powder; ships with ice pack for stability.

Molecular Formula C19H27N5O12
Molecular Weight 517.4 g/mol
CAS No. 106678-69-7
Cat. No. B035338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePYR-GLU-ASP-SER-GLY-OH
CAS106678-69-7
Synonymsepidermal pentapeptide
EPP peptide
pGlu-Glu-Asp-Ser-GlyOH
pyroglutamyl-glutamyl-aspartyl-seryl-glycine
Molecular FormulaC19H27N5O12
Molecular Weight517.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)O
InChIInChI=1S/C19H27N5O12/c25-7-11(16(33)20-6-15(31)32)24-19(36)10(5-14(29)30)23-18(35)9(2-4-13(27)28)22-17(34)8-1-3-12(26)21-8/h8-11,25H,1-7H2,(H,20,33)(H,21,26)(H,22,34)(H,23,35)(H,24,36)(H,27,28)(H,29,30)(H,31,32)/t8-,9-,10-,11-/m0/s1
InChIKeyHJOWVYBCMAYCGY-NAKRPEOUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PYR-GLU-ASP-SER-GLY-OH Proliferation Control Pentapeptide


PYR-GLU-ASP-SER-GLY-OH (CAS 106678-69-7), also designated as epidermal pentapeptide (EPP), epidermal mitosis-inhibiting pentapeptide, or pGlu-Glu-Asp-Ser-GlyOH, is an endogenous regulatory pentapeptide originally isolated from mouse skin extracts [1]. The peptide consists of the amino acid sequence pyroglutamyl-glutamyl-aspartyl-seryl-glycine, with an N-terminal pyroglutamate (pGlu) residue [2]. The molecular formula is C19H27N5O12 with a molecular weight of 517.44 g/mol . EPP functions as a physiological inhibitor of epidermal cell proliferation, reversibly suppressing mitotic activity in epidermal keratinocytes both in vivo and in vitro [3]. Unlike synthetic growth factor peptides or immunomodulatory agents, EPP represents an endogenous tissue-specific regulatory signal involved in epidermal homeostasis.

Why Generic Substitution Fails for PYR-GLU-ASP-SER-GLY-OH


Substitution of PYR-GLU-ASP-SER-GLY-OH with other pentapeptides—even those sharing a pyroglutamyl N-terminus—cannot be assumed to yield equivalent biological outcomes. EPP belongs to a class of growth-inhibitory peptides characterized by an N-terminal pyroglutamate residue that confers resistance to aminopeptidase degradation; however, the specific amino acid sequence (pGlu-Glu-Asp-Ser-Gly) determines its tissue-specific epidermal regulatory activity [1]. This peptide was identified as the active component of epidermal chalone, a physiological inhibitor that maintains epidermal homeostasis through reversible, dose-dependent modulation of keratinocyte proliferation [2]. Unlike synthetic immunomodulatory pentapeptides (e.g., thymopentin, Arg-Lys-Asp-Val-Tyr) that act via T-cell receptor pathways, EPP directly targets epidermal cell cycle regulation. Furthermore, EPP exhibits a biphasic concentration-response profile—inhibitory at picomolar doses but stimulatory at higher concentrations [3]—a property not shared by structurally unrelated pentapeptides. The following quantitative evidence demonstrates that sequence identity, N-terminal modification, and concentration-dependent functional inversion are non-negotiable requirements for replicating EPP's biological activity.

PYR-GLU-ASP-SER-GLY-OH: Quantitative Evidence


In Vivo Epidermal Mitotic Inhibition

PYR-GLU-ASP-SER-GLY-OH inhibits epidermal mitosis at picomolar doses when administered intraperitoneally to hairless mice, demonstrating potency orders of magnitude higher than typical small-molecule cell cycle inhibitors. The inhibition is reversible and follows a curvilinear dose-response pattern [1].

Keratinocyte proliferation Cell cycle regulation In vivo pharmacology

Concentration-Dependent Functional Inversion

A single topical application of PYR-GLU-ASP-SER-GLY-OH produces concentration-dependent opposite effects: 0.004% and 0.02% (wt/wt) doses inhibit epidermal cell proliferation over a 10-day period, whereas a 0.25% dose stimulates proliferation [1]. This biphasic response is a distinctive signature of the endogenous chalone system and is not observed with synthetic growth factor peptides.

Dose-response Topical formulation Biphasic regulation

UVB-Induced Hyperproliferation Suppression

In a model of UVB-induced epidermal hyperproliferation (erythemic dose), topical treatment with 0.02% PYR-GLU-ASP-SER-GLY-OH cream immediately after irradiation produced partial inhibition of the stimulated proliferative response. The 0.005% concentration produced mixed inhibitory and stimulatory effects, confirming the narrow therapeutic window [1].

UV radiation Hyperproliferation Photobiology

Substrate-Dependent Cell Adhesion Modulation

PYR-GLU-ASP-SER-GLY-OH modulates adhesion of human tumor keratinocyte lines (KB and A431) across a concentration range of 10⁻¹² to 10⁻⁶ M, with the direction of effect depending on the substrate. On plastic or collagen, attachment is suppressed at high concentrations and stimulated at low concentrations; on fibrinogen, the opposite pattern occurs [1].

Cell adhesion Tumor biology Integrin signaling

pGlu-Mediated Protease Resistance

The N-terminal pyroglutamate (pGlu) residue in PYR-GLU-ASP-SER-GLY-OH confers resistance to aminopeptidase-mediated degradation—a structural feature shared among endogenous growth-inhibitory peptides. The half-life of the pGlu-X peptide bond depends on the neighboring amino acid; bulky and sterically hindered residues favor stability against ring-opening hydrolysis [1].

Peptide stability Protease resistance Structural biology

Enhanced Terminal Differentiation

In primary cultures of mouse epidermal keratinocytes, PYR-GLU-ASP-SER-GLY-OH not only inhibits mitotic activity but also enhances terminal differentiation, shifting the balance between proliferating and differentiating cell subpopulations [1]. This dual effect—proliferation suppression coupled with differentiation promotion—is characteristic of epidermal chalone activity and is not replicated by general antiproliferative agents.

Keratinocyte differentiation Primary cell culture Epidermal homeostasis

PYR-GLU-ASP-SER-GLY-OH: Research Applications


Epidermal Homeostasis & Chalone Mechanisms

Use PYR-GLU-ASP-SER-GLY-OH at picomolar concentrations (25–75 × 10⁻¹¹ mol range) in hairless mouse models or primary keratinocyte cultures to investigate physiological feedback inhibition of epidermal proliferation. The peptide's reversible, curvilinear inhibition pattern makes it suitable for studying endogenous growth control mechanisms without the confounding cytotoxicity of pharmacological inhibitors [1]. Procurement consideration: Ensure purity ≥95% (HPLC) to maintain precise picomolar dosing accuracy.

Biphasic Dose-Response in Topical Formulations

Exploit the concentration-dependent functional inversion property—inhibition at 0.02% topical application versus stimulation at 0.25%—to calibrate formulation strength for desired biological outcomes. This biphasic response is essential for studies investigating the transition between growth suppression and growth promotion in epidermal tissue [2]. Procurement consideration: Request analytical documentation confirming peptide content accuracy for reproducible dose-response experiments.

UVB-Induced Hyperproliferation Research

Apply 0.02% PYR-GLU-ASP-SER-GLY-OH cream immediately following erythemic UVB exposure to evaluate modulation of radiation-induced epidermal hyperproliferation. This model enables assessment of endogenous regulatory peptides in pathological proliferation states relevant to photocarcinogenesis and skin barrier recovery [3]. Procurement consideration: Verify formulation-compatible grade; lyophilized powder allows custom cream preparation.

Cell Adhesion & ECM Signaling Studies

Employ PYR-GLU-ASP-SER-GLY-OH at concentrations spanning 10⁻¹² to 10⁻⁶ M in human keratinocyte lines (KB, A431) to investigate context-dependent modulation of cell-substrate adhesion. The opposite adhesion responses on collagen versus fibrinogen substrates provide a unique tool for dissecting integrin-mediated signaling pathways [4]. Procurement consideration: Select high-purity (>98%) material to avoid confounding effects from trace impurities at sub-nanomolar concentrations.

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